

Azido-PEG6-alcohol chemical structure and IUPAC name

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Compound of Interest

Compound Name: Azido-PEG6-alcohol

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An In-depth Technical Guide to Azido-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG6-alcohol**, a bifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and materials science. It details the molecule's chemical structure, physicochemical properties, and its application in bioorthogonal chemistry, complete with a detailed experimental protocol and workflow visualization.

Chemical Structure and IUPAC Name

Azido-PEG6-alcohol is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal azide group ($-N_3$) and a terminal hydroxyl group ($-OH$). The PEG chain consists of six repeating ethylene glycol units, which imparts excellent water solubility.^{[1][2][3]} The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.^{[1][4]} The hydroxyl group offers a secondary site for further chemical modification or conjugation.^{[1][3]}

- IUPAC Name: 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol^{[1][3]}

- Chemical Structure:

Azido-PEG6-alcohol Chemical Structure

Figure 1: Chemical Structure of **Azido-PEG6-alcohol**.

- SMILES: OCCOCCOCCOCCOCCOCCN=[N+]=[N-][1]
- InChI Key: DPRULTZUGLDCPZ-UHFFFAOYSA-N[1]

Physicochemical and Quantitative Data

The properties of **Azido-PEG6-alcohol** make it a versatile tool for researchers. Its hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, which is particularly beneficial for biological applications.[1]

Property	Value	Reference(s)
CAS Number	86770-69-6	[1][3]
Molecular Formula	C ₁₂ H ₂₅ N ₃ O ₆	[1][3]
Molecular Weight	307.35 g/mol	[1]
Exact Mass	307.1743	[1]
Purity	>95% - >98% (Varies by supplier)	[1][5][6]
Appearance	Solid or Liquid (Varies by supplier)	[1][5][7]
Solubility	Soluble in Water, DMSO, DCM, DMF	[1][8]
Storage Conditions	-20°C for long-term storage (months to years)	[1][3][6]

Core Applications in Research and Drug Development

The unique bifunctional nature of **Azido-PEG6-alcohol** makes it a valuable linker in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** It is used as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies.[4][5][9] The PEG spacer improves the ADC's pharmacokinetic profile by increasing its solubility and stability.[9]
- **PROTACs (Proteolysis-Targeting Chimeras):** This molecule serves as a linker in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[4][5][9]
- **Biomolecule Labeling:** The azide group allows for the specific attachment of imaging agents (like fluorescent dyes) or affinity tags (like biotin) to alkyne-modified proteins, nucleic acids, or other biomolecules for visualization and tracking studies.[9][10]
- **Surface Functionalization and Nanotechnology:** The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group remains available for conjugating biomolecules to create functionalized materials for applications like biosensors or targeted drug delivery nanoparticles.[3][9]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the conjugation of **Azido-PEG6-alcohol** to an alkyne-modified protein in an aqueous buffer system.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
- **Azido-PEG6-alcohol**
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

- Deionized water
- Microcentrifuge tubes

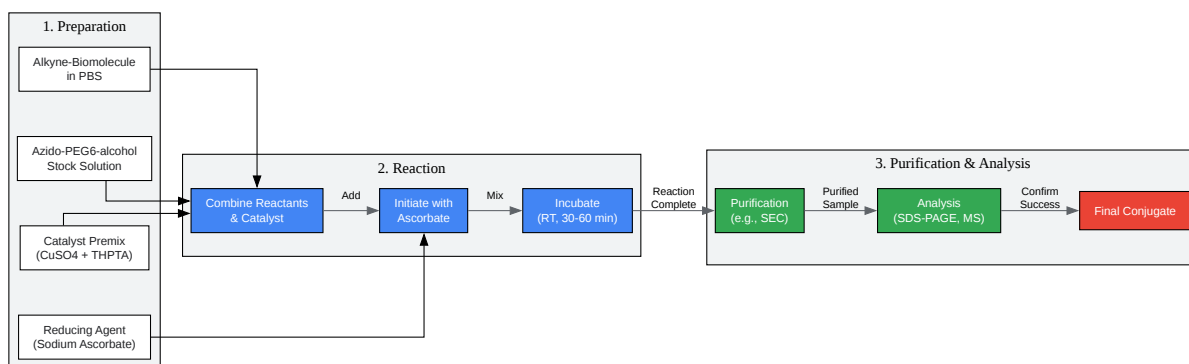
Procedure:

- Prepare Reactants:
 - In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL) with PBS buffer.
 - Prepare a stock solution of **Azido-PEG6-alcohol** in water or DMSO.
- Prepare Catalyst Premix:
 - In a separate tube, prepare the Cu(I)-ligand catalyst complex. For a 1 mL final reaction volume, mix 10 μ L of 20 mM CuSO₄ solution with 10 μ L of 100 mM THPTA solution.[\[11\]](#)
[\[12\]](#)
 - Vortex briefly and allow the mixture to stand for a few minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, preventing its oxidation and improving reaction efficiency in biological systems.[\[11\]](#)[\[12\]](#)
- Initiate the Click Reaction:
 - To the tube containing the alkyne-modified protein, add the desired molar excess of **Azido-PEG6-alcohol**.
 - Add the prepared CuSO₄/THPTA catalyst premix to the protein solution.
 - Initiate the cycloaddition reaction by adding 10 μ L of freshly prepared 300 mM sodium ascorbate solution.[\[11\]](#)[\[12\]](#) Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[\[12\]](#)
 - Gently vortex the reaction mixture to ensure homogeneity.
- Incubation:

- Protect the reaction from light.
- Incubate the mixture for 30-60 minutes at room temperature.^{[11][12]} Reaction times may be optimized depending on the specific reactants.
- Purification:
 - Following incubation, the newly formed protein-PEG conjugate can be purified from excess reagents and byproducts.
 - Common purification methods include dialysis, size-exclusion chromatography (SEC), or ultrafiltration.
- Analysis:
 - The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the CuAAC experimental workflow for conjugating a biomolecule with **Azido-PEG6-alcohol**.



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Caption: Workflow for biomolecule conjugation using **Azido-PEG6-alcohol** via CuAAC.

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